5-(4-Isopropoxyphenyl)oxazole-2-carboxylicacid
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Overview
Description
Preparation Methods
The synthesis of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid typically involves the reaction of 4-isopropoxybenzaldehyde with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives such as:
- 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
- 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid
- 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(2)17-10-5-3-9(4-6-10)11-7-14-12(18-11)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
VQFANRJUENRPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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